1,2,3-Triphenylcyclopropene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,3-diphenylcyclopropen-1-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)21(19)18-14-8-3-9-15-18/h1-15,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTDGVXRVMJEDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C2C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60167845 | |
| Record name | 1,1',1''-(1-Cyclopropene-1,2,3-triyl)trisbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60167845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16510-49-9 | |
| Record name | (2,3-Diphenyl-1-cyclopropen-1-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16510-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1',1''-(1-Cyclopropene-1,2,3-triyl)trisbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016510499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC122605 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122605 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1',1''-(1-Cyclopropene-1,2,3-triyl)trisbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60167845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1',1''-(1-cyclopropene-1,2,3-triyl)trisbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.875 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 1,2,3 Triphenylcyclopropene and Its Derivatives
Early Preparations of 1,2,3-Triphenylcyclopropenyl Cation Systems
The pioneering work on the synthesis of the triphenylcyclopropenyl cation was conducted by Ronald Breslow in 1957. wikipedia.orgorgsyn.orgchemistryviews.org One of the earliest successful methods involved a two-step process starting from the reaction of phenyldiazoacetonitrile with diphenylacetylene (B1204595). This reaction afforded 1,2,3-triphenyl-2-cyclopropene-1-carbonitrile. Subsequent treatment of this cyclopropene (B1174273) derivative with boron trifluoride etherate resulted in the formation of the triphenylcyclopropenyl cation as its tetrafluoroborate (B81430) salt, [C₃Ph₃]BF₄. wikipedia.orgacs.org
Another early and efficient procedure, also developed by Breslow and his group, involves the reaction of diphenylacetylene with a source of phenylchlorocarbene. orgsyn.org In a typical procedure detailed in Organic Syntheses, diphenylacetylene is treated with α,α-dichlorotoluene in the presence of a strong base, potassium tert-butoxide. This generates a carbenoid species which then adds to the alkyne. orgsyn.org The initial product is the covalent 1,2,3-triphenylcyclopropenyl tert-butyl ether, which can be isolated. Treatment of this ether, or the corresponding bis(triphenylcyclopropenyl) ether formed upon hydrolysis, with hydrogen bromide provides the desired 1,2,3-triphenylcyclopropenium bromide in high yield. orgsyn.org
Carbenoid Additions to Alkynes in 1,2,3-Triphenylcyclopropene Synthesis
The addition of carbenoids to alkynes represents a fundamental and effective strategy for the construction of the cyclopropene ring. A prime example is the synthesis of the 1,2,3-triphenylcyclopropenium system as described by Breslow and Xu. orgsyn.org The key step is the generation of a phenylchlorocarbene equivalent from α,α-dichlorotoluene and potassium tert-butoxide. This reactive intermediate then undergoes a [2+1] cycloaddition with diphenylacetylene.
The reaction is typically carried out in refluxing benzene (B151609). An excess of both α,α-dichlorotoluene and potassium tert-butoxide is employed to ensure a high conversion of the diphenylacetylene. orgsyn.org The initially formed cyclopropene derivative is then converted to the ionic cyclopropenium salt upon treatment with an acid, such as anhydrous hydrogen bromide. orgsyn.org This method provides a reliable route to the triphenylcyclopropenyl cation system.
Catalytic Protocols for Cyclopropenium Cation Synthesis
More recently, catalytic methods have been developed to streamline the synthesis of cyclopropenium cations, offering a more efficient and atom-economical approach. A significant advancement in this area is the use of rhodium-carbynoids for the formal transfer of a monovalent cationic carbyne to an alkyne. wikipedia.orgCurrent time information in Bangalore, IN.researchgate.netrecercat.cat This process represents the first catalytic one-step synthesis of cyclopropenium cations. wikipedia.orgCurrent time information in Bangalore, IN.researchgate.netrecercat.cat
In this methodology, a hypervalent iodine reagent serves as the carbyne source, which, in the presence of a rhodium catalyst such as Rh₂(esp)₂, generates a rhodium-carbynoid intermediate. recercat.cat This intermediate then reacts with a variety of internal alkynes via an oxidative [2+1] cycloaddition to furnish the corresponding cyclopropenium cations. wikipedia.orgCurrent time information in Bangalore, IN.researchgate.netrecercat.cat This catalytic protocol has been shown to be tolerant of a wide range of functional groups on the alkyne, including halogens, esters, and even heterocyclic cores. nih.gov A key advantage of this method is the ability to synthesize novel ester-substituted cyclopropenium cations that can be handled outside of a glovebox and serve as versatile platforms for the synthesis of highly functionalized cyclopropenes. wikipedia.orgnih.govCurrent time information in Bangalore, IN.researchgate.netrecercat.cat
Synthesis of Functionalized this compound Derivatives
The functionalization of the this compound scaffold opens up avenues for the creation of novel molecules with tailored properties. Various synthetic methods have been developed to introduce different substituents onto the cyclopropene ring.
3-Azido-1,2,3-triphenylcyclopropene Synthesis
The synthesis of 3-azido-1,2,3-triphenylcyclopropene has been reported, and its reactivity has been explored. oup.comscispace.com One synthetic route involves the reaction of 2,3-diphenyl-2H-azirine with phenyldiazomethane, which surprisingly yields 3-azido-1,2,3-triphenyl-1-propene, a stable allylic azide (B81097) that exists as a mixture of (E) and (Z) isomers. researchgate.net These isomers are in equilibrium through a rapid oup.comoup.com sigmatropic rearrangement of the azido (B1232118) group. researchgate.net The thermal reaction of 3-azido-1,2,3-triphenylcyclopropene has been reported to yield 4,5,6-triphenyl-1,2,3-triazine. oup.com The nonacarbonyldiiron-induced reaction of 3-azido-1,2,3-triphenylcyclopropene leads to the elimination of a nitrogen molecule and carbon-carbon bond cleavage, resulting in the formation of benzonitrile, diphenylacetylene, and other products. oup.com
3-Iso(thio,seleno)cyanato-1,2,3-triarylcyclopropene Synthesis
A series of 3-iso(thio,seleno)cyanato-1,2,3-triarylcyclopropenes have been synthesized and characterized. researchgate.netresearchgate.net The structure of 3-(1,2,3-triphenylcyclopropenyl)isothiocyanate has been confirmed by X-ray crystallography. researchgate.netresearchgate.net These compounds exhibit interesting dynamic behavior, undergoing a fast and reversible migration of the isocyanato, isothiocyanato, and isoselenocyanato groups around the three-membered ring. This rearrangement is proposed to occur via a dissociation-recombination mechanism. researchgate.netresearchgate.net
| Compound Type | Functional Group | Rearrangement Mechanism |
| Isocyanato-triarylcyclopropene | -NCO | Dissociation-Recombination |
| Isothiocyanato-triarylcyclopropene | -NCS | Dissociation-Recombination |
| Isoselenocyanato-triarylcyclopropene | -NCSe | Dissociation-Recombination |
Pyridyl-Substituted Cyclopropene Analogs
The synthesis of pyridyl-substituted cyclopropene analogs has been achieved through modern catalytic methods. A recently developed gold-catalyzed cross-coupling reaction provides access to alkynylcyclopropenes. nih.gov This methodology has been successfully applied to the synthesis of a cyclopropene bearing a pyridine (B92270) moiety, demonstrating its utility in accessing heteroaryl-substituted cyclopropenes. nih.gov This approach involves the reaction of a cyclopropenyl benziodoxole (CpBX) with a terminal alkyne in the presence of a gold(I) catalyst, leading to the formation of the desired functionalized cyclopropene. nih.gov
Bis-Spirocyclic Derivatives via Cycloaddition
The construction of bis-spirocyclic frameworks incorporating a cyclopropane (B1198618) ring can be efficiently achieved through [3+2] cycloaddition reactions. A reliable method involves the reaction of various cyclopropene derivatives with a stable azomethine ylide, specifically the protonated form of Ruhemann's purple (PRP). beilstein-archives.orgbeilstein-journals.org This 1,3-dipolar cycloaddition leads to the synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane in moderate to good yields and with high diastereoselectivity. beilstein-archives.orgbeilstein-journals.org
The reaction's viability was first explored with this compound reacting with the protonated Ruhemann's purple. beilstein-archives.org Optimization of the reaction conditions, including screening various solvents and temperatures, was performed to enhance the yield of the resulting bis-spiro cycloadduct. beilstein-archives.orgbeilstein-journals.org Aprotic polar solvents like 1,4-dioxane, acetonitrile, and dimethylformamide (DMF) were found to be effective. beilstein-archives.org
The scope of this cycloaddition has been extended to a range of 3-substituted and 3,3-disubstituted 1,2-diphenylcyclopropenes. beilstein-journals.orgbeilstein-journals.org For instance, 1,2-diphenylcyclopropene smoothly undergoes cycloaddition with the azomethine ylide to produce the corresponding bis-spiro 3-azabicyclo[3.1.0]hexane. beilstein-archives.org The reactivity of the cyclopropene dipolarophile is influenced by the substituents at the C3 position. beilstein-archives.orgbeilstein-journals.org Electron-withdrawing groups, such as in amide and nitrile derivatives of 2,3-diphenylcycloprop-2-ene-1-carboxylic acid, were found to be less reactive towards the azomethine ylide compared to hydrocarbon-substituted cyclopropenes. beilstein-journals.org
The high diastereoselectivity of the reaction is a key feature, with the azomethine ylide predominantly undergoing cycloaddition to the less sterically hindered side of the prochiral cyclopropene. beilstein-journals.org The structure and relative configuration of the products have been unequivocally established using two-dimensional NMR spectroscopy, including Nuclear Overhauser Effect Spectroscopy (NOESY). beilstein-journals.org
Furthermore, this method has proven effective for trapping unstable 1,2-disubstituted cyclopropenes under mild conditions. beilstein-journals.orgspbu.ru For example, 1-methyl-2-phenylcyclopropene and 1-phenyl-2-(trimethylsilyl)cyclopropene, which are synthesized from 1,1,2-tribromo-2-phenylcyclopropane, react immediately with the stable nitrogen ylide to form the respective cycloadducts in good yields. beilstein-journals.org
Detailed mechanistic studies using density functional theory (DFT) have shown that these cycloadditions are controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the cyclopropene and the Lowest Unoccupied Molecular Orbital (LUMO) of the ylide. beilstein-journals.orgspbu.ru
The research findings for the synthesis of various bis-spirocyclic 3-azabicyclo[3.1.0]hexane derivatives are summarized in the tables below.
Table 1: Cycloaddition of 3-Substituted 1,2-Diphenylcyclopropenes with Protonated Ruhemann's Purple (PRP) beilstein-archives.orgbeilstein-journals.org
| Cyclopropene Derivative (Reactant 1) | Solvent | Temperature (°C) | Product (Bis-Spiro Adduct) | Yield (%) |
|---|---|---|---|---|
| This compound | 1,4-Dioxane | 100 | 1',3',5',6'-Tetraphenyl-meso-3'-azadispiro[indene-2,2'-bicyclo[3.1.0]hexane-4',2''-indene]-1,1'',3,3''-tetraone | 75 |
| 1,2-Diphenylcyclopropene | THF | 25 | 1',5',6'-Triphenyl-meso-3'-azadispiro[indene-2,2'-bicyclo[3.1.0]hexane-4',2''-indene]-1,1'',3,3''-tetraone | 78 |
| 3-Methyl-1,2-diphenylcyclopropene | THF | 25 | 1'-Methyl-5',6'-diphenyl-meso-3'-azadispiro[indene-2,2'-bicyclo[3.1.0]hexane-4',2''-indene]-1,1'',3,3''-tetraone | 85 |
| 3-Amide-2,3-diphenylcycloprop-2-ene-1-carboxylic acid derivative | THF | 25 | Corresponding bis-spiro adduct | 58 |
| 3-Nitrile-2,3-diphenylcycloprop-2-ene-1-carboxylic acid derivative | THF | 25 | Corresponding bis-spiro adduct | 55 |
Table 2: Trapping of Unstable 1,2-Disubstituted Cyclopropenes with Protonated Ruhemann's Purple (PRP) beilstein-journals.org
| Cyclopropene Derivative (Reactant 1) | Solvent | Temperature (°C) | Product (Bis-Spiro Adduct) | Yield (%) |
|---|---|---|---|---|
| 1-Methyl-2-phenylcyclopropene | THF | 25 | 1'-Methyl-6'-phenyl-3'-azadispiro[indene-2,2'-bicyclo[3.1.0]hexane-4',2''-indene]-1,1'',3,3''-tetraone | 74 |
| 1-Phenyl-2-(trimethylsilyl)cyclopropene | THF | 25 | 6'-Phenyl-1'-(trimethylsilyl)-3'-azadispiro[indene-2,2'-bicyclo[3.1.0]hexane-4',2''-indene]-1,1'',3,3''-tetraone | 79 |
Reactivity and Reaction Mechanisms of 1,2,3 Triphenylcyclopropene
Cycloaddition Reactions
Diels-Alder Cycloadditions of 1,2,3-Triphenylcyclopropene
This compound, a strained alkene, readily participates as a dienophile in [4+2] Diels-Alder cycloaddition reactions with various dienes. These reactions provide a pathway to complex polycyclic and heterocyclic systems.
The synthesis of poly-aryl substituted cycloheptatrienes can be effectively achieved through the Diels-Alder reaction of this compound with substituted cyclopentadienones. mdpi.com The initial [4+2] cycloaddition forms a tricyclic adduct which subsequently undergoes a cheletropic extrusion of carbon monoxide (CO) to yield the corresponding heptaarylcycloheptatriene. researchgate.net
A classic example is the synthesis of heptaphenylcycloheptatriene, which was first reported in 1961. mdpi.com The reaction involves the cycloaddition of this compound with tetraphenylcyclopentadienone (B147504) (tetracyclone) in refluxing xylene. mdpi.com The initially formed product, with a pseudoequatorial phenyl group, is sterically hindered and undergoes a conformational flip to a more stable isomer where the phenyl group occupies a pseudoaxial position. researchgate.net
This methodology has been extended to other substituted cyclopentadienones to create a variety of heptaarylcycloheptatrienes. For instance, the reaction with 2,5-dimethyl-3,4-diphenylcyclopentadienone (B12062004) yields the corresponding cycloheptatriene (B165957) C₇Ph₅Me₂H. mdpi.com Similarly, reacting this compound with 3-ferrocenyl-2,4,5-triphenylcyclopentadienone results in the formation of the ferrocenyl-substituted cycloheptatriene, C₇Ph₆FcH. acs.org
| Diene | Dienophile | Product | Reference |
| Tetraphenylcyclopentadienone (Tetracyclone) | This compound | Heptaphenylcycloheptatriene | mdpi.com |
| 2,5-Dimethyl-3,4-diphenylcyclopentadienone | This compound | C₇Ph₅Me₂H | mdpi.com |
| 3-Ferrocenyl-2,4,5-triphenylcyclopentadienone | This compound | C₇Ph₆FcH | acs.org |
| 2,5-Diphenyl-3,4-di-(p-tolyl)-cyclopentadienone | This compound | Mixture of four C₇Ph₅(p-tolyl)₂H isomers | mdpi.com |
Cyclopentadienones, often referred to as cyclonones, are highly reactive dienes in Diels-Alder reactions, and their cycloaddition with this compound is a well-established method for synthesizing seven-membered rings. mdpi.comresearchgate.net The reaction typically proceeds via a [4+2] cycloaddition followed by the extrusion of a small, stable molecule like carbon monoxide. researchgate.net
The reaction of this compound with tetraphenylcyclopentadienone (tetracyclone) serves as a archetypal example, yielding heptaphenylcycloheptatriene after the thermal elimination of CO from the initial endo-adduct. mdpi.comresearchgate.net The reaction's versatility is demonstrated by its application to cyclopentadienones with varied substituents. When 2,5-dimethyl-3,4-diphenylcyclopentadienone is used, the product is a cycloheptatriene with five phenyl groups and two methyl groups. mdpi.com The complexity of the resulting NMR spectra indicated that the product was not the symmetrically anticipated isomer, highlighting the subtle steric and electronic effects influencing the reaction outcome. mdpi.com
Furthermore, the introduction of organometallic moieties is possible, as shown by the reaction with 3-ferrocenyl-2,4,5-triphenylcyclopentadienone, which produces a ferrocene-containing heptasubstituted cycloheptatriene. acs.org The reaction of 2,5-diphenyl-3,4-di-(p-tolyl)-cyclopentadienone with triphenylcyclopropene similarly proceeds with CO elimination, furnishing a mixture of four structural isomers of the resulting cycloheptatriene. mdpi.com
| Cyclopentadienone Reactant | Key Feature | Resulting Product Class | Reference |
| Tetraphenylcyclopentadienone | Polyphenylated | Heptaphenylcycloheptatriene | mdpi.comresearchgate.net |
| 2,5-Dimethyl-3,4-diphenylcyclopentadienone | Alkyl-substituted | Pentaphenyl-dimethyl-cycloheptatriene | mdpi.com |
| 3-Ferrocenyl-2,4,5-triphenylcyclopentadienone | Ferrocenyl-substituted | Ferrocenyl-hexaphenyl-cycloheptatriene | acs.org |
This compound can also react with heterocyclic azadienes in inverse electron-demand Hetero-Diels-Alder (HDA) reactions. mdpi.comresearchgate.net A notable example is its reaction with 4,5-dicyanopyridazine (DCP). mdpi.com
This reaction, when conducted in chloroform (B151607) at 110 °C, yields a substituted cycloheptatriene in 77% yield. The mechanism involves an initial [4+2] HDA cycloaddition of the triphenylcyclopropene to the pyridazine (B1198779) ring. This is followed by a ring-enlargement process, which occurs via an electrocyclic ring-opening of the intermediate cyclohexadiene-like moiety, ultimately forming the stable cycloheptatriene structure. mdpi.comresearchgate.net
| Reactants | Conditions | Product | Yield | Reference |
| This compound, 4,5-Dicyanopyridazine | Chloroform, 110 °C | Dicyano-triphenyl-cycloheptatriene derivative | 77% | mdpi.comresearchgate.net |
Photocycloaddition Reactions of this compound
The irradiation of this compound in the presence of certain electron-deficient olefins leads to the formation of bicyclo[2.1.0]pentane derivatives through a [2+2] photocycloaddition. cdnsciencepub.comcdnsciencepub.comcdnsciencepub.com These reactions can be initiated either by direct irradiation of a charge-transfer complex formed between the cyclopropene (B1174273) and the olefin, or by photosensitization involving triplet-triplet energy transfer. researchgate.netnstl.gov.cn
For example, the irradiation of the charge-transfer complex between this compound and fumaronitrile (B1194792) or maleonitrile (B3058920) results in the formation of bicyclo[2.1.0]pentane cycloaddition products. cdnsciencepub.comingentaconnect.com A photoene product is also formed in this reaction. researchgate.net The structures of these highly strained adducts have been confirmed using ¹³C and ¹H NMR spectroscopy, with Nuclear Overhauser effect studies aiding in the assignment of stereochemistry. cdnsciencepub.comcdnsciencepub.comcdnsciencepub.com
Similar photocycloaddition reactions occur with other electron-deficient olefins like dimethyl fumarate (B1241708) and maleic anhydride (B1165640), also yielding the corresponding bicyclo[2.1.0]pentane derivatives. cdnsciencepub.comcdnsciencepub.com The formation of these products is consistent whether the reaction is initiated through direct irradiation or is photosensitized. nstl.gov.cn
| Olefin Reactant | Irradiation Method | Major Product Type | Reference |
| Fumaronitrile | Direct irradiation of charge-transfer complex; Photosensitized | Bicyclo[2.1.0]pentane adduct | cdnsciencepub.comresearchgate.net |
| Maleonitrile | Direct irradiation of charge-transfer complex; Photosensitized | Bicyclo[2.1.0]pentane adduct | cdnsciencepub.comingentaconnect.com |
| Dimethyl fumarate | Direct irradiation of charge-transfer complex; Photosensitized | Bicyclo[2.1.0]pentane adduct | cdnsciencepub.comcdnsciencepub.com |
| Maleic anhydride | Direct irradiation of charge-transfer complex; Photosensitized | Bicyclo[2.1.0]pentane adduct | cdnsciencepub.comcdnsciencepub.com |
Charge-Transfer Complex Involvement in Photocycloadditions
The photocycloaddition of this compound with certain electron-deficient olefins proceeds through the formation of a charge-transfer complex. cdnsciencepub.comresearchgate.netnstl.gov.cn Direct irradiation of this complex leads to the formation of bicyclo[2.1.0]pentane derivatives. cdnsciencepub.comresearchgate.netnstl.gov.cn For instance, the reaction with dimethyl fumarate and maleic anhydride yields the corresponding cycloadducts. cdnsciencepub.comresearchgate.netnstl.gov.cn These reactions can also be photosensitized by triplet-triplet transfer, indicating the involvement of a triplet excited state. cdnsciencepub.comresearchgate.netnstl.gov.cn
Similarly, irradiation of the charge-transfer complex between this compound and fumaronitrile or maleonitrile results in the formation of bicyclo[2.1.0]pentane cycloaddition products and a photoene product. ingentaconnect.comcdnsciencepub.com The structures of these adducts have been determined using 13C and 1H NMR spectroscopy, with stereochemistry assigned through nuclear Overhauser effect (NOE) studies. cdnsciencepub.comresearchgate.netnstl.gov.cningentaconnect.comcdnsciencepub.com The thermal stability of these bicyclo[2.1.0]pentane derivatives has been investigated, particularly concerning the ring-flipping process and rearrangement to cyclopentene (B43876) derivatives. cdnsciencepub.comnstl.gov.cn
| Reactant | Product Type | Key Features |
|---|---|---|
| Dimethyl fumarate | Bicyclo[2.1.0]pentane derivative | Formation via charge-transfer complex; can be photosensitized. cdnsciencepub.comresearchgate.netnstl.gov.cn |
| Maleic anhydride | Bicyclo[2.1.0]pentane derivative | Formation via charge-transfer complex; can be photosensitized. cdnsciencepub.comresearchgate.netnstl.gov.cn |
| Fumaronitrile | Bicyclo[2.1.0]pentane derivative and photoene product | Formation via charge-transfer complex; can be photosensitized. ingentaconnect.comcdnsciencepub.com |
| Maleonitrile | Bicyclo[2.1.0]pentane derivative and photoene product | Formation via charge-transfer complex; can be photosensitized. ingentaconnect.comcdnsciencepub.com |
1,3-Dipolar Cycloadditions to Cyclopropene Systems
This compound readily participates in 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. chim.itwikipedia.orgorganic-chemistry.org These reactions involve the [3+2] cycloaddition of a 1,3-dipole to the cyclopropene double bond. chim.it
The reaction of this compound with azomethine ylides provides access to complex heterocyclic frameworks. beilstein-journals.orgrsc.org For instance, it reacts with the stable azomethine ylide derived from the protonated form of Ruhemann's purple to yield bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane. beilstein-journals.orgnih.govbeilstein-journals.org This reaction proceeds with high diastereoselectivity, with the azomethine ylide approaching the cyclopropene from the less sterically hindered face. nih.gov Azomethine ylides generated in situ from the reaction of 11H-indeno[1,2-b]quinoxalin-11-one derivatives and various amines also undergo one-pot, three-component 1,3-dipolar cycloaddition with this compound to produce spiro-fused heterocyclic systems in good to high yields and with excellent diastereoselectivity. rsc.org
The cycloaddition of pyridinium (B92312) and isoquinolinium ylides to this compound leads to the formation of fused heterocyclic systems that retain the cyclopropane (B1198618) ring. chim.it This is in contrast to reactions with diphenylcyclopropenone, which often result in a mixture of products without retention of the cyclopropane moiety. chim.it The use of pyridinium methylides can result in the formation of indolizines and quinolizines, often accompanied by ring-opening of the cyclopropane. chim.it
Nitrile oxides readily undergo 1,3-dipolar cycloaddition with cyclopropenes to form isoxazolines. chim.it This reaction is a versatile method for synthesizing these heterocyclic compounds. researchgate.netnih.gov The cycloaddition of nitrile oxides to unactivated cyclopropenes leads to the formation of 2-oxa-3-azabicyclo[3.1.0]hex-2-ene scaffolds. chim.it
The reaction of this compound with diazo compounds is a well-established method for the synthesis of pyrazolines. chim.it The initially formed cycloadduct, a 2,3-diazabicyclo[3.1.0]hex-3-ene, can sometimes be unstable and undergo further transformations. chim.itresearchgate.net For example, it can rearrange to a new diazo species or, upon heating or photolysis, eliminate nitrogen to form a bicyclo[1.1.0]butane derivative. chim.it The reaction of this compound with diphenyldiazomethane, for instance, leads to a pyrazoline that can be converted to other products. amazonaws.com
| 1,3-Dipole | Product Type | Key Features |
|---|---|---|
| Azomethine Ylides | Bis-spirocyclic 3-azabicyclo[3.1.0]hexanes, Spiro-fused heterocycles | High diastereoselectivity; one-pot, three-component reactions possible. beilstein-journals.orgrsc.orgnih.govbeilstein-journals.org |
| Pyridinium and Isoquinolinium Ylides | Fused heterocyclic systems with retained cyclopropane ring, Indolizines, Quinolizines | Product depends on the specific ylide used. chim.it |
| Nitrile Oxides | Isoxazolines (2-oxa-3-azabicyclo[3.1.0]hex-2-enes) | General method for isoxazoline (B3343090) synthesis. chim.it |
| Diazo Compounds | Pyrazolines (2,3-diazabicyclo[3.1.0]hex-3-enes) | Initial adducts can be unstable and undergo further reactions. chim.itresearchgate.net |
Rearrangement Reactions
This compound can undergo rearrangement reactions to form more stable indene (B144670) derivatives. This rearrangement can be catalyzed by transition metals. For example, di-µ-chlorodichlorobis(ethylene)diplatinum(II) catalyzes the rearrangement of this compound to 1,2-diphenylindene. rsc.orgrsc.org This was reported as the first transition-metal-catalyzed rearrangement of this type. rsc.org Gold catalysts, such as [(Ph3P)AuOTf], have also been shown to efficiently catalyze the isomerization of 3-substituted 1,2,3-triphenylcyclopropenes into 3-substituted 1,2-diphenyl-1H-indenes in excellent yields. beilstein-journals.org In the gas phase, the 1,2,3-triphenylcyclopropenyl anion has been observed to rearrange to the 1,2-diphenyl-1-indenyl anion. researchgate.net
Thermal Rearrangements of this compound
The thermal behavior of this compound is characterized by its isomerization to more stable structures, driven by the release of significant ring strain. Studies have shown that upon heating, this compound can undergo rearrangement to form 1,2-diphenylindene. This process is believed to proceed through a vinylcarbene intermediate. The high temperatures required for this transformation reflect the considerable activation energy needed to cleave the cyclopropene ring.
The proposed mechanism involves the homolytic cleavage of one of the single bonds in the cyclopropene ring, leading to the formation of a diradical intermediate which is also in equilibrium with a vinylcarbene. This highly reactive intermediate then undergoes a series of rearrangements, including a 1,2-hydrogen shift and subsequent cyclization, to yield the final indene product. The stability of the aromatic indene system provides the thermodynamic driving force for this rearrangement.
| Starting Material | Conditions | Major Product | Proposed Intermediate |
| This compound | High Temperature (Pyrolysis) | 1,2-Diphenylindene | Vinylcarbene |
Photochemical Rearrangements of Vinylcyclopropenes
While specific detailed studies on the photochemical rearrangements of this compound itself are limited in the provided search results, the general behavior of vinylcyclopropenes under photochemical conditions provides a framework for understanding its potential reactivity. The photochemistry of vinylcyclopropenes is known to be complex, often leading to a variety of isomeric products through competing reaction pathways.
Upon direct irradiation, vinylcyclopropenes can undergo a cyclopropene-vinylcarbene rearrangement. The resulting vinylcarbene can then cyclize to form a cyclopentadiene (B3395910) derivative or undergo other intramolecular reactions. The specific outcome of these photochemical reactions is highly dependent on the substitution pattern of the cyclopropene ring and the reaction conditions, such as the wavelength of light used and the presence of photosensitizers. In the case of this compound, photochemical excitation could potentially lead to phenyl-substituted cyclopentadienes or other complex polycyclic aromatic systems.
Metal-Catalyzed Rearrangements of this compound
Transition metals are effective catalysts for the rearrangement of strained ring systems like cyclopropenes, offering alternative reaction pathways with lower activation energies compared to thermal methods.
Platinum(II) complexes have been shown to be effective catalysts for the isomerization of this compound to 1,2-diphenylindene. The reaction proceeds under milder conditions than the purely thermal rearrangement. The proposed mechanism involves the coordination of the platinum(II) center to the double bond of the cyclopropene ring. This coordination weakens the ring bonds and facilitates the cleavage of a carbon-carbon single bond to form a platinacyclobutene intermediate. This intermediate then undergoes reductive elimination and subsequent rearrangement to afford the indene product.
| Catalyst | Substrate | Product | Key Feature |
| Platinum(II) complex | This compound | 1,2-Diphenylindene | Milder reaction conditions than thermal rearrangement |
Gold catalysts, particularly gold(I) complexes, are known for their ability to activate alkynes and other unsaturated systems. In the context of cyclopropenes, gold catalysts can promote a variety of cycloisomerization reactions. For this compound, gold catalysis is anticipated to proceed via coordination of the gold(I) species to the cyclopropene double bond, forming a π-complex. This activation can lead to ring-opening to form a gold-containing vinylcarbene intermediate. This intermediate can then undergo intramolecular cyclization and protodeauration or other rearrangement pathways to yield various polycyclic aromatic products, depending on the specific reaction conditions and ligands on the gold catalyst.
Circumambulatory Rearrangements of N- and S-Centered Groups in this compound Derivatives
Circumambulatory rearrangements involve the migration of a group around a molecular framework. In derivatives of this compound where a nitrogen or sulfur-containing group is attached to the C3 carbon, these rearrangements have been observed. This process involves a series of degenerate-sigmatropic shifts of the heteroatomic group around the three-membered ring. The facile nature of this rearrangement is attributed to the formation of a stable bicyclic transition state or intermediate. The rate of this "walk" around the ring is influenced by the nature of the migrating group and the substituents on the cyclopropene ring.
Rearrangements of 3-Aryl-Substituted Cyclopropenyl Anions
The deprotonation of a 3-aryl-substituted cyclopropene at the C3 position generates a cyclopropenyl anion. These anions are generally unstable and readily undergo rearrangement. In the case of a 3-aryl-substituted cyclopropenyl anion derived from a this compound system (where one of the phenyl groups is at the C3 position), the anion can undergo a disrotatory ring-opening to form a more stable, delocalized allylic anion. This process is governed by the principles of orbital symmetry. The resulting allylic anion can then be protonated or trapped by other electrophiles, leading to a variety of acyclic products. The presence of the aryl group at the C3 position can influence the regioselectivity of the ring-opening and the stability of the resulting anionic intermediate.
Ring-Opening Reactions
The relief of ring strain is a primary driving force for the reactions of this compound, leading to a variety of ring-opened products.
Carboalumination-Induced Ring Opening of Cyclopropenes
The reaction of this compound with organoaluminum reagents can lead to ring-opening. For instance, the reaction with triethylaluminum (B1256330) results in the carboalumination of a carbon-carbon single bond, producing alkene 119. nih.gov This contrasts with the reaction of 3,3-dimethylcyclopropene, which undergoes ring-opening followed by carboalumination. nih.gov
Table 1: Carboalumination of Cyclopropenes
| Cyclopropene | Reagent | Product | Reference |
| This compound | Triethylaluminum | Alkene 119 | nih.gov |
| 3,3-Dimethylcyclopropene | Triethylaluminum | Compound 117 | nih.gov |
Palladium(II) Chloride Induced Ring-Opening
Palladium(II) chloride is an effective reagent for inducing the ring-opening of this compound. The reaction of aryl-substituted cyclopropenes, such as this compound, with bis(benzonitrile)dichloropalladium(II) in benzene (B151609) at room temperature yields (η³-1-chloroallyl)palladium complexes. thieme-connect.de This transformation is believed to proceed through an initial cis-addition of palladium(II) chloride to the double bond, followed by a disrotatory ring-opening of the resulting σ-palladium intermediate. thieme-connect.de In the case of this compound, this reaction produces di-μ-chlorobis(anti-1-chloro-syn,syn-1,2,3-triphenyl-η³-allyl)dipalladium. thieme-connect.de Some highly substituted cyclopropene derivatives can undergo further cyclization to form indenyl complexes. thieme-connect.de The formation of metal-π-allyl species from cyclopropyl (B3062369) metal complexes is a known phenomenon. escholarship.org
Table 2: Palladium(II) Chloride Induced Ring-Opening of this compound
| Reactant | Reagent | Product | Yield | Reference |
| This compound | PdCl₂(NCPh)₂ | Di-μ-chlorobis(anti-1-chloro-syn,syn-1,2,3-triphenyl-η³-allyl)dipalladium | 80% | thieme-connect.de |
Reactions of 3-Azido-1,2,3-triphenylcyclopropene with Metal Carbonyls
The introduction of an azido (B1232118) group at the 3-position of the this compound ring leads to interesting reactivity with metal carbonyls. The reaction of 3-azido-1,2,3-triphenylcyclopropene with diiron nonacarbonyl (Fe₂(CO)₉) results in the elimination of a nitrogen molecule and cleavage of a C-C bond. researchgate.net This process yields a mixture of products including benzonitrile, diphenylacetylene (B1204595), 2,3-diphenylinden-1-one, and 1,2,3-triphenylpropen-1-one. researchgate.netacs.org This reaction highlights how the combination of a strained ring and a reactive functional group can lead to complex molecular rearrangements.
Divergent Reactivity in Ring-Opening vs. Decyanation Reactions of Cyclopropane Derivatives
The reactivity of cyclopropane derivatives can be directed towards either ring-opening or other transformations, such as decyanation, depending on the specific substrate and reaction conditions. While the focus here is on ring-opening, it is worth noting that reductive decyanation, the replacement of a nitrile group with a proton, is a known reaction for nitriles. longdom.org The divergent reactivity of cyclopropenes can be controlled by the choice of catalyst and ligands, leading to either ring-retentive or ring-opening products. escholarship.orgnih.gov For example, in rhodium-catalyzed hydrothiolation, the choice of bisphosphine ligand dictates the reaction pathway. escholarship.orgnih.gov
Reactions with Other Reagents
Reactions with Iron Salts
The reactions of this compound derivatives with iron salts have been investigated. acs.orgacs.org These reactions can lead to a variety of products depending on the specific iron salt and the substituents on the cyclopropene ring. The high strain energy of the cyclopropene ring often drives these rearrangements to form more stable structures. orgsyn.org
Reactions with Methylenedimethylsulfurane
The reaction of this compound with methylenedimethylsulfurane has been a subject of scientific investigation to understand the reactivity of the strained cyclopropene ring system with sulfur ylides. Research in this area has provided insights into the reaction mechanisms and the formation of novel products.
Studies have explored the interaction between this compound and methylenedimethylsulfurane, a common sulfur ylide. The findings from this research are crucial for elucidating the chemical behavior of cyclopropene derivatives. A key study on this specific reaction was published by O. A. Nesmeyanova, G. A. Kudryavtseva, and O. S. Chizhov in 1977 in the "Bulletin of the Academy of Sciences of the USSR Division of Chemical Science".
Spectroscopic Characterization Methodologies for 1,2,3 Triphenylcyclopropene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 1,2,3-triphenylcyclopropene, providing profound insights into its electronic and molecular structure.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for confirming the identity and purity of this compound and its derivatives. The chemical shifts observed are indicative of the unique electronic environment created by the strained three-membered ring and the attached phenyl groups.
In the ¹H NMR spectrum, the protons of the phenyl groups typically appear as a complex multiplet in the aromatic region (approximately 7.0–8.0 ppm). The single proton on the cyclopropene (B1174273) ring (C3-H) is expected to have a distinct chemical shift influenced by the ring strain and the anisotropic effects of the adjacent phenyl substituents.
The ¹³C NMR spectrum provides more detailed structural information. The carbons of the cyclopropene ring are particularly diagnostic. Due to the high s-character of the C-C bonds in the cyclopropene ring, the olefinic carbons (C1 and C2) appear at a characteristic downfield position. For instance, in diphenylcyclopropenone, a related derivative, the olefinic carbons resonate at approximately 147.6 ppm, while the carbonyl carbon is observed at 157.9 ppm. rsc.org The carbon attached to the single proton (C3) would appear at a significantly more upfield position. The phenyl group carbons exhibit signals in the typical aromatic range (around 125-135 ppm). rsc.org
For the closely related 1,2,3-triphenylcyclopropenium cation, the delocalization of positive charge within the aromatic cyclopropenyl ring leads to significant downfield shifts for the ring carbons, with signals observed at 119.65, 130.18, 135.40, 138.18, and a highly deshielded peak at 155.26 ppm in nitromethane-d₃. orgsyn.org
| Compound | Nucleus | Chemical Shift (ppm) | Solvent |
|---|---|---|---|
| 1,2,3-Triphenylcyclopropenium Bromide orgsyn.org | ¹H | 7.99 (t), 8.12 (t), 8.71 (d) | CD₃NO₂ |
| ¹³C | 119.65, 130.18, 135.40, 138.18, 155.26 | ||
| Diphenylcyclopropenone rsc.org | ¹³C (C=C) | 147.6 | CDCl₃ |
| ¹³C (C=O) | 157.9 |
The Nuclear Overhauser Effect (NOE) is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule, making it invaluable for elucidating the three-dimensional structure and conformation of this compound. beilstein-journals.org NOE occurs through space, not through chemical bonds, and its magnitude is inversely proportional to the sixth power of the distance between two nuclei. miamioh.edu
For this compound, NOE difference spectroscopy or 2D NOESY experiments can reveal the relative orientation of the three phenyl rings. core.ac.uk For example, irradiation of a proton on one phenyl ring would lead to an enhancement of signals from protons on a neighboring phenyl ring if they are close in space. This information is critical for determining the preferred conformation of the molecule in solution, such as whether the phenyl rings adopt a "propeller" or other arrangement around the central cyclopropene core. These studies can unambiguously establish stereochemical relationships that are difficult to determine by other means. core.ac.uk
Dynamic NMR (DNMR) spectroscopy is employed to study chemical processes that occur on the NMR timescale, such as conformational changes or rearrangements. rsc.org This technique is particularly useful for investigating the mechanistic pathways of reactions involving triphenylcyclopropene derivatives.
For example, DNMR has been used to study the fluxional behavior of η³-triphenylcyclopropenyl metal complexes. rsc.org These studies reveal dynamic processes such as the rotation of the cyclopropenyl ring relative to the metal center. By analyzing the changes in the NMR spectra as a function of temperature, including line broadening and coalescence, it is possible to calculate the energy barriers (activation energies) for these dynamic processes. rsc.org This provides critical mechanistic insights into the stability and reactivity of these organometallic derivatives.
Recording NMR spectra at various temperatures, known as variable-temperature (VT) NMR, provides information on dynamic equilibria and conformational changes. rsc.orgvscht.cz For molecules like this compound, VT-NMR can be used to study the rotation of the phenyl groups around their bonds to the cyclopropene ring.
At low temperatures, this rotation may be slow on the NMR timescale, leading to distinct signals for previously equivalent protons or carbons (e.g., the ortho- and meta-protons of a phenyl ring). As the temperature is increased, the rate of rotation increases, causing these distinct signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. vscht.cz The temperature at which coalescence occurs can be used to determine the free energy of activation for the rotational barrier. Such studies on η³-triphenylcyclopropenyl complexes have demonstrated the temperature-dependent fluxionality of the cyclopropenyl ring. rsc.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is characterized by absorptions corresponding to its key structural features: the cyclopropene ring and the phenyl substituents.
Key expected absorptions include:
Aromatic C-H Stretch: Peaks typically appear just above 3000 cm⁻¹, in the range of 3100-3000 cm⁻¹. rsc.org
Cyclopropene C-H Stretch: The C-H bond on the sp³-hybridized carbon of the ring is also expected in the C-H stretching region.
Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the phenyl rings. rsc.org
Cyclopropene C=C Stretch: The strained double bond of the cyclopropene ring gives rise to a characteristic absorption. In the parent cyclopropene, this appears at 1641 cm⁻¹.
C-H Bending: Bands in the fingerprint region (below 1400 cm⁻¹) arise from C-H bending vibrations. For the related 1,2,3-triphenylcyclopropenium cation, a characteristic band is noted at 1410 cm⁻¹. orgsyn.org
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Structural Feature |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Phenyl Rings |
| C=C Stretch | ~1640 | Cyclopropene Ring |
| Aromatic C=C Stretch | 1600 - 1450 | Phenyl Rings |
| C-H Bending / Fingerprint Region | < 1400 | Overall Structure |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
For this compound (C₂₁H₁₆), the mass spectrum would show a molecular ion peak (M⁺˙) at an m/z value corresponding to its molecular weight (approximately 268.35).
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the precise elemental formula of the compound. This is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions.
The fragmentation pattern observed in the mass spectrum provides further structural information. For this compound, common fragmentation pathways could involve the loss of phenyl radicals (˙C₆H₅, mass = 77) or the stable triphenylcyclopropenium cation itself (C₂₁H₁₅⁺, m/z = 267), which is a known stable aromatic species. The fragmentation of related structures like 1,3-diphenylpropene (B1239356) involves the loss of methyl and ethyl radicals, suggesting that complex rearrangements can occur upon ionization. cas.cn Analysis of these fragments helps to piece together the molecular structure and confirm the identity of the compound.
X-ray Crystallography for Molecular and Crystal Structure Determination
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is unparalleled in its ability to determine the absolute structure of a molecule, including bond lengths, bond angles, and conformational details. The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a single crystal of the compound of interest. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted in specific directions. By measuring the angles and intensities of these diffracted beams, a three-dimensional electron density map of the crystal can be generated. From this map, the positions of the individual atoms can be determined, revealing the detailed molecular structure and how the molecules are arranged within the crystal lattice.
For this compound and its derivatives, X-ray crystallography provides invaluable insights into the unique structural features imposed by the highly strained three-membered cyclopropene ring and the steric interactions of the bulky phenyl substituents. While detailed crystallographic data for the parent this compound is not widely available in published literature, analysis of closely related derivatives that have been characterized by X-ray diffraction allows for a thorough understanding of its key structural attributes.
Detailed research findings from crystallographic studies of derivatives reveal significant strain within the three-membered ring. The internal C-C-C bond angles are severely compressed from the ideal 109.5° for sp³-hybridized carbon or 120° for sp²-hybridized carbon, leading to a high degree of angle strain. This inherent strain is a defining characteristic of the cyclopropene system and influences its chemical reactivity.
The phenyl groups attached to the cyclopropene core typically adopt a propeller-like conformation to minimize steric hindrance between them. This arrangement involves each phenyl ring being twisted out of the plane of the cyclopropene ring. The precise torsion angles are determined by a balance between the steric repulsion of adjacent phenyl groups and the electronic effects of conjugation between the aromatic rings and the cyclopropene double bond.
The packing of these molecules in the crystal lattice is governed by weak intermolecular forces, such as van der Waals interactions and, in some derivatives, hydrogen bonding or π-π stacking interactions between the phenyl rings. The specific crystal system and space group adopted by a particular derivative depend on its molecular symmetry and the efficiency of its crystal packing.
Below are representative data tables compiled from crystallographic analyses of various substituted cyclopropene and cyclopropane (B1198618) derivatives, which illustrate the typical geometric parameters of the triphenyl-substituted three-membered ring system.
Table 1: Representative Crystallographic Data for a Phenyl-Substituted Cyclopropane Derivative. Data from a study on 4-cyclopropylacetanilide illustrates typical parameters for a related system. researchgate.net
| Parameter | Value at 21°C | Value at -100°C |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 9.725(2) | 9.557(4) |
| b (Å) | 10.934(3) | 10.980(2) |
| c (Å) | 9.636(2) | 9.641(2) |
| β (°) | 106.13(1) | 106.34(3) |
| Volume (ų) | 984.21 | 970.76 |
| Z (molecules per unit cell) | 4 | 4 |
Table 2: Selected Bond Lengths and Angles for a Phenyl-Substituted Cyclopropane Ring. This data highlights the impact of phenyl substitution on the geometry of the three-membered ring. researchgate.net
| Bond/Angle | Measured Length (Å) / Angle (°) |
| C1-C2 (distal) | 1.474(4) |
| C1-C3 | 1.494(3) |
| C2-C3 | 1.498(3) |
| C-C-C Angle | ~60 (typical for cyclopropane) |
These data tables showcase the precise structural information that can be obtained from X-ray crystallographic studies. For the this compound framework, the double bond within the three-membered ring would further influence these parameters, typically resulting in a shorter C=C bond length compared to the C-C single bonds. The analysis of such structures is crucial for understanding the relationship between molecular geometry and chemical properties.
Computational and Theoretical Studies on 1,2,3 Triphenylcyclopropene
Quantum Chemical Calculations (e.g., Ab Initio, DFT)
Quantum chemical calculations have proven to be a powerful tool for investigating the fundamental properties of 1,2,3-triphenylcyclopropene. Methods such as ab initio and Density Functional Theory (DFT) have been widely applied to elucidate its electronic structure, molecular geometry, and energetic landscape. researchgate.netresearchgate.net DFT methods, particularly with functionals like B3LYP and M11, are frequently used to study the mechanisms of reactions involving this compound, such as 1,3-dipolar cycloadditions. researchgate.netbeilstein-journals.org These computational approaches have been crucial in corroborating experimental findings and providing a deeper understanding of the factors that govern the molecule's behavior.
Analysis of Molecular Conformations and Orientation
The spatial arrangement of the three phenyl groups relative to the cyclopropene (B1174273) ring in this compound is a key determinant of its properties. Computational studies have explored the various possible conformations and their relative energies.
According to MNDO calculations, π-acceptor and π-donor groups at the 3-position of cyclopropene, like a phenyl group, tend to favor a non-bisected orientation with respect to the three-membered ring in the gaseous state. researchgate.net Ab initio calculations on the parent 3-phenylcyclopropene also suggest that the lowest energy conformation features the plane of the benzene (B151609) ring perpendicular to the cyclopropene π-bond, although the barrier to rotation is low. researchgate.net However, in the crystalline state, a different orientation is observed for this compound, where it adopts a conformation with a bisected orientation of the 3-phenyl group. researchgate.net
The conformation of the seven-membered ring in the Diels-Alder adduct of this compound with tetraphenylcyclopentadienone (B147504), heptaphenylcycloheptatriene, has been shown to adopt a boat conformation. mdpi.com This highlights how the inherent structural features of the triphenylcyclopropene moiety influence the stereochemistry of its reaction products.
Energetic Considerations and Strain Energy
The cyclopropene ring is characterized by significant ring strain, which is a major driver of its reactivity. The strain energy for the parent cyclopropene is approximately 54.1 kcal/mol. nih.gov This high degree of strain facilitates reactions that lead to the opening of the three-membered ring, as this releases the stored energy. nih.gov
The stability of derivatives of this compound, such as the corresponding cyclopropenylium cation, has also been a subject of theoretical interest. acs.orgacs.orgorgsyn.org The triphenylcyclopropenyl cation is considered an aromatic system, possessing enhanced stability compared to what would be expected for a typical carbocation, a concept that has been explored through quantitative studies on aromaticity. acs.orgiupac.org Computational studies on related systems have shown that substituents significantly influence the stability of the cyclopropene ring and its cationic form. For instance, pK(R+) titrations on alkynyl-substituted diphenylcyclopropenylium ions, combined with ab initio calculations, revealed that an acetylene (B1199291) substituent provides a degree of stability to the cyclopropenylium core comparable to that of a phenyl group. researchgate.net
Mechanistic Investigations through Computational Modeling
Computational modeling has been indispensable in mapping out the reaction mechanisms for this compound with various reactants. These studies provide detailed pictures of transition states, intermediates, and the energetic profiles of reaction pathways.
Activation Barriers and Reactivity Trends
The reactivity of this compound is often dictated by the activation barriers of competing reaction pathways. DFT calculations have been employed to compute these barriers and explain experimentally observed outcomes.
For instance, in the 1,3-dipolar cycloaddition of an alloxan-derived azomethine ylide to this compound, DFT calculations at the M11 level of theory were used to shed light on the molecular mechanism and diastereoselectivity. researchgate.net Similarly, in the cycloaddition with the protonated form of Ruhemann's purple, DFT calculations explained the observed stereoselectivity by revealing a relatively small free energy difference of 1.0 kcal/mol between the two competing pathways leading to different diastereomers. beilstein-journals.org
In copper-catalyzed cyclopropanation reactions, DFT studies on model systems have been used to understand the bonding and reactivity of copper-carbene intermediates. The stoichiometric cyclopropanation of styrene (B11656) by a terminal copper carbene was found to have an activation enthalpy (ΔH‡) of 10.4 kcal/mol. acs.orgnih.gov
The table below summarizes computed activation barriers for selected reactions involving cyclopropene derivatives, illustrating how computational chemistry quantifies reactivity.
| Reaction | Computational Method | Calculated Activation Barrier (kcal/mol) | Reference |
| 1,3-Dipolar Cycloaddition of 3-methyl-3-phenylcyclopropene (B8295009) with protonated Ruhemann's purple (pathway difference) | M11/cc-pVDZ | 1.0 (ΔΔG‡) | beilstein-journals.org |
| Stoichiometric cyclopropanation of styrene with a terminal copper carbene | Experimental/DFT | 10.4 (ΔH‡) | acs.orgnih.gov |
| Cope rearrangement of 3-allyl-3-methyl-1,2-diphenylcyclopropene (1→2) | B3LYP/6-311++G(d,p) | 35.6 (ΔE≠ZPE) | researchgate.net |
| Cope rearrangement of 3-allyl-2-methyl-1,3-diphenylcyclopropene (B14515798) (2→1) | B3LYP/6-311++G(d,p) | 31.9 (ΔE≠ZPE) | researchgate.net |
Reaction Pathway Elucidation (e.g., concerted mechanisms, intermediate formation)
Computational studies have been crucial in distinguishing between concerted and stepwise reaction pathways for reactions involving this compound. For example, the Diels-Alder cycloaddition of this compound with tetracyclone to form heptaphenylcycloheptatriene is a key reaction. mdpi.com While this specific reaction's mechanism is generally understood as a concerted [4+2] cycloaddition, computational studies on related systems have provided deeper insights.
In the context of 1,3-dipolar cycloadditions, quantum chemical investigations have shown that the formation of regio- and stereoselective products arises from a combination of charge and orbital control, along with secondary orbital interactions. chim.it DFT calculations have been used to study the cycloaddition of azomethine ylides to cyclopropenes, confirming the formation of specific diastereomers through the analysis of transition state geometries. researchgate.netbeilstein-journals.org
Gold-catalyzed reactions of cyclopropenes have also been a focus of computational investigation. The ring-opening of cyclopropenes in the presence of gold catalysts can generate an organogold species that can be described as a hybrid between a gold-stabilized allylic carbocation and a gold carbene. beilstein-journals.orgresearchgate.net This intermediate can then participate in various transformations. Computational studies have helped to understand the structural effects and bonding in these cationic gold-stabilized intermediates. researchgate.net
Electronic Excited States and Photochemical Mechanism Elucidation
The photochemistry of this compound has been investigated through both experimental and computational means. Irradiation of this compound can lead to various products, and understanding the electronic excited states is key to unraveling the mechanisms.
The photocycloaddition of this compound to olefins such as dimethyl fumarate (B1241708), maleic anhydride (B1165640), fumaronitrile (B1194792), and maleonitrile (B3058920) has been shown to yield bicyclo[2.1.0]pentane derivatives. cdnsciencepub.comcdnsciencepub.comcdnsciencepub.com These reactions can proceed through the direct irradiation of a charge-transfer complex formed between the cyclopropene and the electron-deficient olefin. cdnsciencepub.comcdnsciencepub.com Alternatively, the reaction can be photosensitized via triplet-triplet energy transfer. cdnsciencepub.comcdnsciencepub.com
Computational studies on related systems have explored the triplet energy surfaces of cyclopropenes. For example, the triplet energy of a specific cyclopropene derivative was calculated to be 47.2 kcal/mol. chemrxiv.org The mechanism of photocycloaddition is thought to involve the formation of a triplet state of the cyclopropene, which then reacts with the olefin. cdnsciencepub.com In some cases, the irradiation of the charge-transfer complex leads to the formation of the cyclopropene's triplet state, which is then responsible for the subsequent product formation. cdnsciencepub.com
Applications of 1,2,3 Triphenylcyclopropene in Advanced Organic Synthesis
Role as a Three-Carbon Building Block for Complex Architectures
1,2,3-Triphenylcyclopropene, a strained three-membered ring system, serves as a versatile three-carbon building block in organic synthesis, enabling the construction of intricate molecular frameworks. ontosight.ainih.gov Its high ring strain makes it a reactive precursor for a variety of transformations, including cycloadditions and ring-opening reactions, which lead to the formation of more complex structures. nih.govchim.it The synthetic utility of cyclopropene (B1174273) derivatives, in general, has been increasingly recognized for constructing diverse molecular architectures. chim.itacs.org
The reactivity of this compound allows it to participate in reactions that form new carbon-carbon and carbon-heteroatom bonds, leading to the assembly of complex cyclic and polycyclic systems. chim.itethernet.edu.et For instance, it can undergo reactions with various reagents to introduce new functional groups and build upon its three-carbon core. ontosight.ainih.gov The ability to functionalize the cyclopropene ring further enhances its utility as a building block for creating a wide array of organic molecules. thieme-connect.com
Synthesis of Polycyclic and Heterocyclic Systems
This compound is a valuable precursor for the synthesis of a range of polycyclic and heterocyclic compounds. chim.itethernet.edu.et Its strained ring readily participates in cycloaddition reactions with various partners, leading to the formation of larger, more complex ring systems. chim.it These reactions often proceed with high stereoselectivity, allowing for the controlled synthesis of specific isomers.
The versatility of this compound in cycloaddition chemistry stems from its ability to react with a wide array of dienes, dipoles, and other unsaturated systems. chim.itethernet.edu.et This reactivity has been exploited to construct a variety of carbocyclic and heterocyclic scaffolds, which are important motifs in many biologically active molecules and functional materials.
Construction of Bicyclo[2.1.0]pentane Derivatives
The photocycloaddition of this compound with certain olefins leads to the formation of bicyclo[2.1.0]pentane derivatives. researchgate.netcdnsciencepub.com This reaction can be initiated by direct irradiation of a charge-transfer complex formed between the cyclopropene and an electron-deficient olefin, or through photosensitization. researchgate.netcdnsciencepub.com
For example, the reaction of this compound with dimethyl fumarate (B1241708) or maleic anhydride (B1165640) yields the corresponding bicyclo[2.1.0]pentane cycloadducts. researchgate.netcdnsciencepub.com Similarly, irradiation of the charge-transfer complex between this compound and fumaronitrile (B1194792) or maleonitrile (B3058920) also produces bicyclo[2.1.0]pentane derivatives. researchgate.netcdnsciencepub.com The stereochemistry of these products can often be determined using spectroscopic techniques like NMR. researchgate.netcdnsciencepub.comresearchgate.netcdnsciencepub.com
A general method for the stereoselective synthesis of highly functionalized bicyclo[2.1.0]pentanes, also known as housanes, involves a two-step sequence: a catalyzed cyclopropenation of an alkyne followed by an intermolecular [2+2] photocycloaddition with an electron-deficient alkene. acs.org This approach allows for good regio- and diastereocontrol. acs.org
Table 1: Synthesis of Bicyclo[2.1.0]pentane Derivatives from this compound
| Reactant 1 | Reactant 2 | Reaction Conditions | Product Type | Ref. |
| This compound | Dimethyl fumarate | Direct irradiation or photosensitization | Bicyclo[2.1.0]pentane derivative | researchgate.net, cdnsciencepub.com |
| This compound | Maleic anhydride | Direct irradiation or photosensitization | Bicyclo[2.1.0]pentane derivative | researchgate.net, cdnsciencepub.com |
| This compound | Fumaronitrile | Direct irradiation or photosensitization | Bicyclo[2.1.0]pentane derivative | researchgate.net, cdnsciencepub.com |
| This compound | Maleonitrile | Direct irradiation or photosensitization | Bicyclo[2.1.0]pentane derivative | researchgate.net, cdnsciencepub.com |
Formation of Cycloheptatrienes
This compound can be employed in the synthesis of cycloheptatriene (B165957) derivatives through Diels-Alder reactions. A notable example is the synthesis of heptaphenylcycloheptatriene, which was first achieved by reacting this compound with tetraphenylcyclopentadienone (B147504) (tetracyclone) in refluxing xylene. mdpi.com This reaction proceeds via a [4+2] cycloaddition followed by the extrusion of carbon monoxide. mdpi.com
Another instance involves the reaction of this compound with 4,5-dicyanopyridazine. mdpi.com This reaction, carried out in chloroform (B151607) at 110 °C, yields a cycloheptatriene derivative in 77% yield through a [4+2] hetero-Diels-Alder cycloaddition, followed by an electrocyclic ring-opening of the intermediate cyclohexadiene moiety. mdpi.com
Generation of Indene (B144670) and Cyclopentadiene (B3395910) Derivatives
The thermal and photochemical rearrangements of cyclopropene derivatives can lead to the formation of indene and cyclopentadiene structures. lookchem.comelectronicsandbooks.com In the case of this compound, irradiation can lead to the formation of indenes through a vinylcarbene intermediate. electronicsandbooks.com
Furthermore, the reaction of this compound with certain reagents can also yield cyclopentadiene derivatives. lookchem.com The specific reaction pathways and product distributions are often dependent on the substitution pattern of the cyclopropene and the reaction conditions employed.
Synthesis of Azabicyclo[3.1.0]hexane Frameworks
This compound serves as a key reactant in the synthesis of azabicyclo[3.1.0]hexane frameworks through 1,3-dipolar cycloaddition reactions with azomethine ylides. nih.govbeilstein-journals.org This reaction provides a reliable method for constructing bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane. nih.govbeilstein-journals.org
In a typical procedure, this compound is reacted with a stable azomethine ylide, such as the protonated form of Ruhemann's purple, to afford the corresponding cycloadduct in moderate to good yields with high diastereofacial selectivity. nih.govbeilstein-journals.org The reaction conditions, including the solvent and temperature, can be optimized to improve the yield of the desired product. beilstein-archives.org This methodology has been shown to be applicable to a range of substituted cyclopropenes. nih.govbeilstein-journals.org
Table 2: Synthesis of Azabicyclo[3.1.0]hexane Derivatives
| Reactant 1 | Reactant 2 | Product Type | Key Features | Ref. |
| This compound | Protonated Ruhemann's purple (stable azomethine ylide) | Bis-spirocyclic 3-azabicyclo[3.1.0]hexane | High diastereofacial selectivity, moderate to good yields | nih.gov, beilstein-journals.org |
| Substituted Cyclopropenes | Azomethine ylides | Spiro-fused 3-azabicyclo[3.1.0]hexanes | Stereocontrolled synthesis | beilstein-archives.org |
Exploration in Bioorthogonal Reactions (as Dienophiles)
Due to their high ring strain, cyclopropenes, including this compound, are highly reactive dienophiles in Diels-Alder reactions, a characteristic that makes them suitable for bioorthogonal chemistry. researchgate.netnih.gov Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The high reactivity of cyclopropenes allows for rapid and selective labeling of biomolecules. nih.gov
The Diels-Alder reaction between a cyclopropene and a diene is a prime example of a bioorthogonal ligation. researchgate.netnih.gov Cyclopropenyl ketones, for instance, have been shown to be highly reactive dienophiles that can engage a variety of dienes. nih.gov While the primary focus of many studies is on smaller, more water-soluble cyclopropene derivatives for biological applications, the fundamental reactivity of the cyclopropene core, as exemplified by this compound, underpins this area of research. researchgate.netnih.govnih.gov
Derivatization for Analytical and Labeling Techniques
The unique properties of the this compound scaffold, particularly its ability to form the stable triphenylcyclopropenylium cation, have been exploited in the development of advanced analytical and labeling methodologies. This section explores the derivatization of this compound for such applications, with a specific focus on its role as a mass tag in mass spectrometry.
Triphenylcyclopropenylium as a Mass Tag
The triphenylcyclopropenylium (C₃Ph₃⁺) cation has emerged as a highly effective mass tag for the ultrasensitive detection of various analytes, especially amines, using liquid chromatography-mass spectrometry (LC/MS). rsc.orgresearchgate.net The principle behind this application lies in the derivatization of a target molecule with a reagent containing the triphenylcyclopropene moiety. Subsequent ionization of the derivatized analyte leads to the efficient release of the stable and easily detectable C₃Ph₃⁺ cation, which serves as a reporter tag in the mass spectrometer. rsc.orgresearchgate.net
A significant advantage of using the triphenylcyclopropenylium cation as a mass tag is its inherent positive charge and high ionization efficiency, which enhances the sensitivity of detection. researchgate.net Researchers have developed functionalized mass tagging reagents, such as activated esters carrying an S-linked C₃Ph₃ unit, to facilitate the covalent labeling of analytes. rsc.org
One of the key features of this methodology is the efficient heterolytic dissociation of adducts, for instance, thiol adducts of triphenylcyclopropenylium, under common ionization techniques like electrospray ionization (ESI) and laser desorption ionization (LDI). rsc.orgdntb.gov.ua This dissociation process reliably generates a prominent signal corresponding to the aromatic C₃Ph₃⁺ cation, allowing for highly sensitive quantification of the original analyte. rsc.org
The application of this mass tagging strategy has been demonstrated to enable the detection of amines at extremely low concentrations, reaching the low attomolar levels in HPLC/ESI-MS analysis. rsc.orgresearchgate.net This level of sensitivity is crucial for various bioanalytical applications where target molecules are present in trace amounts.
Below is a table summarizing key research findings on the use of triphenylcyclopropenylium as a mass tag for the analysis of amines.
| Analyte Type | Derivatization Reagent | Ionization Technique | Key Finding | Limit of Detection (LOD) | Reference |
| Amines | Activated ester with S-linked C₃Ph₃ unit | ESI-MS | Ultrasensitive detection through efficient release of C₃Ph₃⁺ cation. | Low attomolar amounts | rsc.orgresearchgate.net |
| Amines | Triphenylcyclopropenylium-based tag | HPLC/ESI-MS | Profiling of volatile low-molecular-weight amines. | Not specified | researchgate.net |
| Thiol-containing peptides | Maleimido trityl derivatives | Not specified | Efficient derivatization of thiols. | Not specified | researchgate.net |
Q & A
Q. What strategies resolve contradictions in experimental data regarding the stability of this compound derivatives under basic conditions?
- Methodological Answer : Contradictions often arise from solvent polarity or trace moisture. For example, cycloheptatriene derivatives may resist isomerization in anhydrous THF but degrade in protic solvents. Systematic contradiction analysis involves: (i) Replicating experiments under inert atmospheres (argon/glovebox); (ii) Cross-validating stability via UV spectroscopy and X-ray crystallography; (iii) Comparing results with structurally analogous compounds (e.g., tris(chlorophenyl)cyclopropenyl bromides) .
Q. How can computational models predict substituent effects on the electrochemical properties of cyclopropene derivatives?
- Methodological Answer : Quantitative Structure-Property Relationship (QSPR) models correlate substituent Hammett constants (σ) with redox potentials. For 1,2-diphosphaferrocenes derived from cyclopropenyl bromides, cyclic voltammetry reveals that electron-withdrawing groups (e.g., meta-Cl) lower oxidation potentials. Molecular dynamics simulations further assess steric effects on ion-pairing in non-aqueous electrolytes .
Table 1: Spectroscopic Validation of Substitution Degrees in Cyclopropene Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
